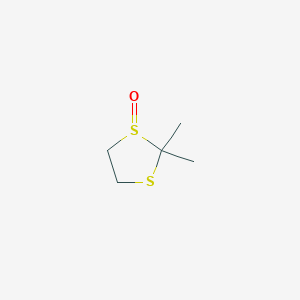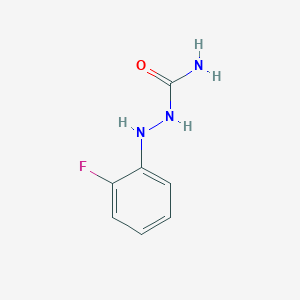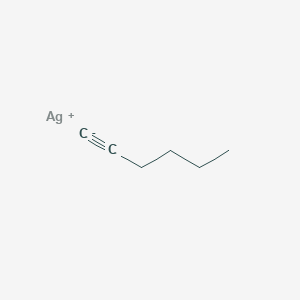![molecular formula C17H22O3 B14610754 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one CAS No. 59793-71-4](/img/structure/B14610754.png)
1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one is an organic compound that features a dioxolane ring fused with a phenyl group and a cyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst such as p-toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of molecular sieves or orthoesters can aid in the effective removal of water, enhancing the stability and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one involves its interaction with molecular targets through its dioxolane and phenyl moieties. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog with similar structural features but lacking the phenyl and cyclohexyl substituents.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Ethylene carbonate: A cyclic carbonate with similar reactivity but different applications.
Uniqueness: 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one is unique due to its combination of a dioxolane ring with a phenyl and cyclohexyl group, which imparts distinct chemical and physical properties. This structural complexity allows for a broader range of applications and reactivity compared to simpler analogs .
Properties
CAS No. |
59793-71-4 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
1-[4-(2-cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C17H22O3/c1-13(18)14-7-9-16(10-8-14)17(19-11-12-20-17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3 |
InChI Key |
BQTBPQAPQOQZFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2(OCCO2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)



![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)



![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)
